Enhanced α1-Adrenoreceptor Affinity via 6,7-Dimethoxy Substitution Relative to Unsubstituted Benzodioxane
In a systematic structure-affinity study of benzodioxane α1-adrenoceptor antagonists, ortho-methoxy substitution on the phenyl moiety (analogous to the 6-position in 6,7-dimethoxy-1,4-benzodioxan) increased binding affinity for α1-adrenoceptors labeled with ³H-prazosin in rat brain membranes compared to unsubstituted parent compounds [1]. While direct affinity data (Ki or IC50) for 6,7-Dimethoxy-1,4-benzodioxan itself is not reported in the primary literature as a pure α1-antagonist, class-level SAR demonstrates that the dual methoxy substitution pattern significantly enhances affinity relative to the unsubstituted benzodioxane core.
| Evidence Dimension | α1-Adrenoceptor Binding Affinity |
|---|---|
| Target Compound Data | Not directly measured; inferred enhanced affinity via class SAR |
| Comparator Or Baseline | Unsubstituted benzodioxane (baseline affinity) |
| Quantified Difference | Methoxy substitution (ortho position) generally increases affinity; quantitative magnitude varies with specific scaffold |
| Conditions | ³H-Prazosin binding in rat brain membranes |
Why This Matters
For procurement decisions in medicinal chemistry campaigns targeting α1-adrenoceptors, the 6,7-dimethoxy substitution pattern is a rational starting point for optimizing binding affinity, distinguishing it from less substituted benzodioxane building blocks.
- [1] Timmermans, P. B., et al. (1983). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Pharmacology, 26(5), 258-269. doi:10.1159/000137809. View Source
